Compound Description: This compound is a novel fluorescent chemosensor that selectively binds to copper ions (Cu2+) over other metal ions. [] The binding of copper ions to this chemosensor triggers a significant enhancement in fluorescence emission. This enhancement is attributed to a combination of intramolecular charge transfer and chelation-enhanced fluorescence. []
Relevance: (E)-7-(Diethylamino)-3-((2-phenylimidazo[1,2-a]pyridin-3-ylimino)methyl)-2H-chromen-2-one shares the imidazo[1,2-a]pyridine moiety with the target compound, 3-(8-Methyl-2-imidazo[1,2-a]pyridinyl)-1-benzopyran-2-one. [] Both compounds also feature a coumarin (2H-chromen-2-one) system, highlighting their close structural relationship.
Relevance: Sch 28080 shares the imidazo[1,2-a]pyridine core with 3-(8-Methyl-2-imidazo[1,2-a]pyridinyl)-1-benzopyran-2-one. [] Both compounds are based on the imidazo[1,2-a]pyridine scaffold, suggesting their structural similarity within this chemical class.
Compound Description: This compound represents an analog of Sch 28080, designed to improve antiulcer activity while minimizing adverse effects. [] It demonstrates a combination of antisecretory and cytoprotective activities in animal models. []
Relevance: Similar to 3-(8-Methyl-2-imidazo[1,2-a]pyridinyl)-1-benzopyran-2-one, this compound features the imidazo[1,2-a]pyridine core structure. [] This shared core makes it a relevant related compound, categorized within the same chemical class.
Compound Description: Another analog of Sch 28080, this compound is investigated for its antiulcer activity and potential for reduced side effects compared to the parent compound. [] It exhibits a combination of antisecretory and cytoprotective properties. []
Relevance: This compound, like 3-(8-Methyl-2-imidazo[1,2-a]pyridinyl)-1-benzopyran-2-one, is built upon the imidazo[1,2-a]pyridine framework. [] This shared structural motif places them within the same chemical class of imidazo[1,2-a]pyridine derivatives.
Compound Description: Known as Sch 32651, this analog of Sch 28080 shows a promising profile for antiulcer therapy, exhibiting both antisecretory and cytoprotective actions without the adverse effects of its predecessor. []
Relevance: While Sch 32651 features an imidazo[1,2-a]pyrazine core instead of the imidazo[1,2-a]pyridine found in 3-(8-Methyl-2-imidazo[1,2-a]pyridinyl)-1-benzopyran-2-one, both compounds share structural similarities in their bicyclic ring systems. [] They are closely related by the presence of a fused imidazole ring, differing only in the nitrogen atom position within the six-membered ring.
Compound Description: SAK3 is a novel therapeutic agent for Alzheimer's disease (AD) treatment. [] It acts as a T-type calcium channel enhancer, promoting amyloid beta degradation by enhancing calcium/calmodulin-dependent protein kinase II and proteasome activity. [] Additionally, SAK3 shows antioxidative effects, reducing oxidative stress markers like 4-hydroxy-2-nonenal and nitrotyrosine in the hippocampus of olfactory bulbectomized mice, a model for AD. []
Relevance: Though SAK3 does not share the benzopyran-2-one moiety of 3-(8-Methyl-2-imidazo[1,2-a]pyridinyl)-1-benzopyran-2-one, both compounds are built on the imidazo[1,2-a]pyridine core. [] This common structural feature suggests a relationship within the broader category of imidazo[1,2-a]pyridine-containing compounds.
Compound Description: Originally described as a kinase inhibitor, LY2784544 has been identified as a novel agonist for the G protein-coupled receptor GPR39. [] This compound exhibits probe-dependent and pathway-dependent allosteric modulation by zinc, with its activity at GPR39 in the presence of zinc often exceeding its reported kinase inhibitory activity in whole-cell assays. []
Relevance: While LY2784544 lacks the benzopyran-2-one structure of 3-(8-Methyl-2-imidazo[1,2-a]pyridinyl)-1-benzopyran-2-one, it is closely related by featuring a fused imidazopyridine ring system. [] This structural similarity suggests a connection within the broader category of imidazopyridine derivatives.
Compound Description: Similar to LY2784544, GSK2636771 was initially identified as a kinase inhibitor but has been revealed to be a novel GPR39 agonist. [] GSK2636771 displays probe-dependent and pathway-dependent allosteric modulation by zinc, and its GPR39 activity in the presence of zinc can be comparable to or greater than its reported kinase inhibitory activity in whole-cell assays. []
Relevance: GSK2636771, like 3-(8-Methyl-2-imidazo[1,2-a]pyridinyl)-1-benzopyran-2-one, features a fused imidazo ring system, albeit within a benzimidazole framework rather than an imidazo[1,2-a]pyridine. [] This structural feature links them as heterocyclic compounds with fused imidazole rings.
Compound Description: These compounds exhibit an unprecedented pH-dependent bimodal chemiluminescence initiated by superoxide anion. [] This luminescence arises from two distinct light-emitting species: the singlet-excited neutral 2-acetamido-5-phenyl-3-(4-substituted phenyl)pyrazine and its amide anion. [] The intensity ratio of these two luminescence signals varies with pH, making them potential pH indicators and superoxide anion probes. []
Relevance: While lacking the benzopyran-2-one moiety, these compounds are structurally related to 3-(8-Methyl-2-imidazo[1,2-a]pyridinyl)-1-benzopyran-2-one through their common imidazo[1,2-a]pyrazine core. [] This structural similarity connects them within the same chemical class of imidazopyrazine derivatives.
Compound Description: This compound is a 5-aza-7-deazaguanine fluoronucleoside synthesized via nucleobase-anion glycosylation. [] The presence of the fluoro substituent in arabino configuration influences the conformation of the sugar moiety, shifting it from S towards N, similar to 2′-deoxy-2′-fluoroarabinoguanosine. []
Relevance: Although this compound does not feature the benzopyran-2-one structure found in 3-(8-Methyl-2-imidazo[1,2-a]pyridinyl)-1-benzopyran-2-one, both compounds share a common imidazo[1,2-a] core within their ring systems. [] This shared structural motif establishes a connection between them as heterocyclic compounds with fused imidazole rings.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.